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molecular formula C12H10O5 B1233887 Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate CAS No. 23866-72-0

Ethyl 7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Cat. No. B1233887
M. Wt: 234.2 g/mol
InChI Key: RKIMFICEWCXBCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05082849

Procedure details

A solution of 2,4-dihydroxyacetophenone (15.2g) in diethyloxalate (40 ml) is added with stirring to a solution of sodium (9.2g) in ethanol (200 ml). The mixture is then heated at 100° C. for 3.5 hours, cooled and is added to dry ether (500 ml). The mixture is allowed to sit overnight. The resulting precipitate is filtered off and dissolved in water, and the solution is neutralized with 4N hydrochloric acid and extracted with ether. The ether extracts are combined and are concentrated down in vacuo. The resulting residue is dissolved in ethanol (100ml) and concentrated hydrochloric acid is then added (2 ml). The solution is heated under reflux for 2 hours and is then concentrated in vacuo. The resulting solid is recrystallized in ethanol to give 2-carboethoxy-7-hydroxy-4-oxo-4H-1-benzopyran which is used directly in the next step.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
9.2 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]([C:4]1[CH:5]=[CH:6][C:7]([OH:11])=[CH:8][C:9]=1[OH:10])=[O:3].[Na].CCOCC.[CH2:18]([O:20][C:21](=[O:27])[C:22](OCC)=O)[CH3:19]>C(O)C>[C:21]([C:22]1[O:10][C:9]2[CH:8]=[C:7]([OH:11])[CH:6]=[CH:5][C:4]=2[C:2](=[O:3])[CH:1]=1)([O:20][CH2:18][CH3:19])=[O:27] |^1:11|

Inputs

Step One
Name
Quantity
15.2 g
Type
reactant
Smiles
CC(=O)C=1C=CC(=CC1O)O
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)OC(C(=O)OCC)=O
Step Two
Name
Quantity
9.2 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
FILTRATION
Type
FILTRATION
Details
The resulting precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in water
EXTRACTION
Type
EXTRACTION
Details
extracted with ether
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated down in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in ethanol (100ml)
ADDITION
Type
ADDITION
Details
concentrated hydrochloric acid is then added (2 ml)
TEMPERATURE
Type
TEMPERATURE
Details
The solution is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
is then concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resulting solid is recrystallized in ethanol

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
C(=O)(OCC)C=1OC2=C(C(C1)=O)C=CC(=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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